molecular formula C9H13NO B14494643 3-(Ethylamino)-5-methylphenol CAS No. 62988-21-0

3-(Ethylamino)-5-methylphenol

Cat. No.: B14494643
CAS No.: 62988-21-0
M. Wt: 151.21 g/mol
InChI Key: MBLZYYOAVMDCFI-UHFFFAOYSA-N
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Description

3-(Ethylamino)-5-methylphenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted at the 5th position with a methyl group and at the 3rd position with an ethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-5-methylphenol typically involves the reaction of 3-nitro-5-methylphenol with ethylamine. The nitro group is first reduced to an amino group, which then reacts with ethylamine to form the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the reduction process, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Ethylamino)-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and resins

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-5-methylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the inhibition of key enzymes in metabolic processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-5-methylphenol
  • 3-(Propylamino)-5-methylphenol
  • 3-(Ethylamino)-4-methylphenol

Uniqueness

3-(Ethylamino)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

62988-21-0

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(ethylamino)-5-methylphenol

InChI

InChI=1S/C9H13NO/c1-3-10-8-4-7(2)5-9(11)6-8/h4-6,10-11H,3H2,1-2H3

InChI Key

MBLZYYOAVMDCFI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)C)O

Origin of Product

United States

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